ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring The ethyl ester group at the 4-position of the pyrazole ring adds to its chemical complexity
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It is known that the trifluoromethyl group in the compound can potentially interact with various biological targets, influencing their function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The compound’s physical properties such as its solid state, melting point of 50° c, and predicted boiling point of 4264° C at 760 mmHg suggest that it may have specific pharmacokinetic properties .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action and stability of similar compounds .
Preparation Methods
The synthesis of ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
Ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate: The position of the trifluoromethyl group on the phenyl ring is different, which can affect its reactivity and interactions.
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and lipophilicity, which are advantageous in various applications.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-4-22-14(21)13-9(2)19-20(10(13)3)12-7-5-6-11(8-12)15(16,17)18/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRIEHOJMDUNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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